molecular formula C21H23BrN2O3 B15078052 9-Bromo-2-(3,4-dimethoxyphenyl)-5-isopropyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

9-Bromo-2-(3,4-dimethoxyphenyl)-5-isopropyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B15078052
M. Wt: 431.3 g/mol
InChI Key: UJBSPNJCXQOSFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Bromo-2-(3,4-dimethoxyphenyl)-5-isopropyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound with a unique structure that includes a bromine atom, dimethoxyphenyl group, and a pyrazolo-benzoxazine core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-2-(3,4-dimethoxyphenyl)-5-isopropyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multiple steps. One common method includes the bromination of 3,4-dimethoxyphenyl compounds followed by cyclization reactions to form the pyrazolo-benzoxazine core. The reaction conditions often require specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures and quality control are crucial to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

9-Bromo-2-(3,4-dimethoxyphenyl)-5-isopropyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing groups, while substitution reactions can introduce new functional groups in place of the bromine atom .

Scientific Research Applications

9-Bromo-2-(3,4-dimethoxyphenyl)-5-isopropyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Bromo-2-(3,4-dimethoxyphenyl)-5-isopropyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9-Bromo-2-(3,4-dimethoxyphenyl)-5-isopropyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine apart from similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C21H23BrN2O3

Molecular Weight

431.3 g/mol

IUPAC Name

9-bromo-2-(3,4-dimethoxyphenyl)-5-propan-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C21H23BrN2O3/c1-12(2)21-24-17(15-10-14(22)6-8-18(15)27-21)11-16(23-24)13-5-7-19(25-3)20(9-13)26-4/h5-10,12,17,21H,11H2,1-4H3

InChI Key

UJBSPNJCXQOSFO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1N2C(CC(=N2)C3=CC(=C(C=C3)OC)OC)C4=C(O1)C=CC(=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.